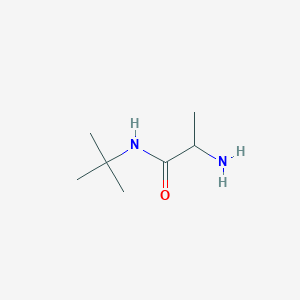

2-Amino-N-tert-butyl-DL-propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-tert-butylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-5(8)6(10)9-7(2,3)4/h5H,8H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAYBPQOURTWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Spectroscopic Analysis of 2 Amino N Tert Butyl Dl Propanamide and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the deduction of the molecular structure.

Proton NMR (1H NMR) for Elucidating Molecular Architecture

Proton (¹H) NMR spectroscopy is fundamental in defining the molecular architecture of 2-Amino-N-tert-butyl-DL-propanamide and its analogs by revealing the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ), signal splitting (multiplicity), and integration of the signals are key parameters in ¹H NMR spectra.

In the ¹H NMR spectrum of a typical N-tert-butyl propanamide derivative, the tert-butyl group characteristically presents as a sharp singlet at approximately 1.17–1.48 ppm, integrating to nine protons. rsc.org The methyl group protons of the alanine (B10760859) moiety typically appear as a doublet around 1.44 ppm due to coupling with the adjacent methine proton. rsc.org The methine proton itself, located on the α-carbon, would be expected to show a more complex splitting pattern (a multiplet or quartet) due to coupling with the adjacent methyl and amine protons. rsc.org Protons attached to nitrogen (amide and amine protons) often appear as broad singlets and their chemical shifts can be variable, for instance, around 7.64 ppm and 7.97 ppm, due to factors like solvent exchange and hydrogen bonding. rsc.org

For example, in a related compound, ethyl 2-(tert-butylamino)-1H-indole-3-carboxylate, the tert-butyl group appears as a singlet at 1.48 ppm, and the methyl protons of the ethyl group show a triplet at 1.44 ppm. rsc.org The specific chemical shifts and splitting patterns are crucial for confirming the connectivity of the atoms within the molecule.

Interactive Data Table: ¹H NMR Data for this compound Analogs

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Ethyl 2-(tert-butylamino)-1H-indole-3-carboxylate | tert-butyl | 1.48 | s | rsc.org |

| Ethyl 2-(tert-butylamino)-1H-indole-3-carboxylate | -CH₃ (ethyl) | 1.44 | d | rsc.org |

| Ethyl 2-(tert-butylamino)-1H-indole-3-carboxylate | -CH₂- (ethyl) | 4.37 | q | rsc.org |

| N,N-dimethylacetamide (DMA) | N-methyl | two different signals | s | nanalysis.comazom.com |

| tert-butyl hydroperoxide | -C(CH₃)₃ | 1.00 | s | researchgate.net |

| propan-2-amine | -CH(NH₂) | multiplet | m | docbrown.info |

| propan-2-amine | -CH₃ | doublet | d | docbrown.info |

| propan-2-amine | -NH₂ | singlet | s | docbrown.info |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.

For this compound, the ¹³C NMR spectrum would be expected to show distinct signals for the carbonyl carbon of the amide, the α-carbon, the methyl carbon of the alanine moiety, and the quaternary and methyl carbons of the tert-butyl group. The carbonyl carbon typically resonates in the downfield region, around 170–175 ppm. rsc.orgmdpi.com The α-carbon signal would appear in the range of 50–60 ppm. rsc.org The carbons of the tert-butyl group would be observed further upfield, with the quaternary carbon around 50-55 ppm and the methyl carbons at approximately 28–30 ppm. rsc.orgnih.gov

Interactive Data Table: ¹³C NMR Data for this compound Analogs

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| Ethyl 2-(tert-butylamino)-1H-indole-3-carboxylate | C=O | 167.9 | rsc.org |

| Ethyl 2-(tert-butylamino)-1H-indole-3-carboxylate | C-N (α-carbon) | 59.1 | rsc.org |

| Ethyl 2-(tert-butylamino)-1H-indole-3-carboxylate | C(CH₃)₃ (quaternary) | 51.7 | rsc.org |

| Ethyl 2-(tert-butylamino)-1H-indole-3-carboxylate | C(CH₃)₃ (methyls) | 30.4 | rsc.org |

| tert-butyl hydroperoxide | -C(CH₃)₃ (quaternary) | 83.93 | researchgate.net |

| tert-butyl hydroperoxide | -CH₃ | 25.98 | researchgate.net |

| propan-2-amine | C-N | ~45 | docbrown.info |

| propan-2-amine | C-C | ~26 | docbrown.info |

Advanced NMR Techniques for Mechanistic and Tautomeric Studies (e.g., EXSY, ¹⁵N NMR, ¹⁹F NMR)

Nitrogen-15 (¹⁵N) NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen environments in the molecule, such as the amide and amine nitrogens. ipb.pt This can be particularly useful in studying hydrogen bonding and protonation states. ipb.pt Similarly, if fluorine-containing analogs were synthesized, Fluorine-19 (¹⁹F) NMR would be a highly sensitive technique to probe the local environment around the fluorine atom.

Multidimensional NMR techniques like ¹H-¹³C Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning proton and carbon signals and establishing through-bond connectivity. nih.gov For instance, an HMBC experiment would show correlations between the tert-butyl protons and the quaternary carbon, as well as the amide carbonyl carbon, confirming the N-tert-butyl amide linkage.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the elemental composition of a molecule and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.govrsc.org For this compound (C₇H₁₆N₂O), the calculated exact mass can be compared to the experimentally determined mass to confirm the molecular formula with high confidence. For instance, a related compound, C₁₈H₂₇N₂O₂, has a calculated mass for its protonated form [M+H]⁺ of 303.2067, and the found mass was 303.2069, confirming the elemental composition. rsc.org This level of precision is invaluable in distinguishing between compounds with the same nominal mass but different elemental formulas.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like amino acid amides. nanalysis.comnumberanalytics.com In ESI-MS, the sample is introduced into the mass spectrometer as a fine spray of charged droplets, which allows for the formation of intact molecular ions, typically protonated molecules [M+H]⁺ in positive ion mode. nih.gov

The fragmentation patterns observed in tandem mass spectrometry (ESI-MS/MS) can provide valuable structural information. nih.gov For N-methyl amino acids, common fragmentation pathways include the loss of water and carbon monoxide, as well as the formation of characteristic immonium ions. nih.gov For this compound, one would expect to observe fragmentation patterns that include cleavage of the amide bond and loss of the tert-butyl group. The study of these fragmentation patterns is crucial for confirming the structure and identifying related compounds in complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids and their derivatives, such as this compound, are typically polar, non-volatile, and thermally labile. nih.gov This necessitates a chemical derivatization step to convert them into more volatile and less reactive forms suitable for GC analysis. nih.govsigmaaldrich.com

Common derivatization strategies for amino-containing compounds involve silylation or a two-step process of esterification followed by acylation. nih.govsigmaaldrich.com

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com This process replaces active hydrogen atoms on the primary amine (-NH2) and amide (-NH) groups with a nonpolar tert-butyldimethylsilyl (tBDMS) group. sigmaaldrich.comnorthwestern.edu The resulting derivative of this compound would be significantly more volatile and thermally stable. mdpi.com

Esterification and Acylation: An alternative method involves a two-step derivatization. First, the compound can be esterified, though in the case of an amide, the primary target is the amino group. The crucial step is the subsequent acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govmdpi.com This converts the primary amine to a pentafluoropropionyl amide. nih.gov

In the mass spectrometer, following chromatographic separation, the derivatized molecule undergoes ionization and fragmentation. For tBDMS derivatives analyzed using chemical ionization, a strong molecular ion peak is often observed, which is beneficial for determining the molecular weight. northwestern.edu Electron impact (EI) ionization, while also used, can cause significant fragmentation, which, although more complex, provides a characteristic fragmentation pattern that can be used for structural elucidation and confirmation. researchgate.net The fragmentation of the tert-butyl group (a loss of 57 amu) is a common feature in the mass spectra of such derivatives.

MALDI-MS

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), typically coupled with a Time-of-Flight (ToF) analyzer, is a soft ionization technique well-suited for analyzing a wide range of molecules, including peptides and other biomolecules. nih.gov While often used for large proteins, its application extends to smaller molecules like dipeptides, which share structural similarities with this compound. nih.gov

For analysis, the sample is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid (CHCA), on a MALDI plate. nih.gov A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte molecule into the gas phase in a protonated state (e.g., [M+H]⁺). nih.gov

The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule of this compound. MALDI-ToF/ToF analysis allows for further structural information through collision-activated dissociation (CAD) of the parent ion. researchgate.net The fragmentation pattern would reveal characteristic losses, such as the loss of the tert-butyl group or cleavage of the amide bond, providing confirmation of the compound's structure. This technique is advantageous due to its rapid analysis time, high sensitivity, and tolerance for some impurities. nih.gov

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. thermofisher.com The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine, secondary amide, and alkyl groups. uwec.edunih.gov

The key functional groups and their expected vibrational frequencies are:

Amine Group (–NH₂): The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3400-3250 cm⁻¹. The N-H bending (scissoring) vibration typically occurs around 1650-1580 cm⁻¹.

Amide Group (–C(O)NH–): The secondary amide produces several distinct bands. The most intense is the Amide I band (primarily C=O stretching), which is found between 1700-1630 cm⁻¹. nih.gov The Amide II band (a mix of N-H bending and C-N stretching) appears around 1570-1515 cm⁻¹. uwec.edu The N-H stretching vibration of the secondary amide is observed as a single sharp band near 3300 cm⁻¹.

Alkyl Groups: C-H stretching vibrations from the methyl and tert-butyl groups are expected in the 2975-2850 cm⁻¹ range. C-H bending vibrations will appear in the 1470-1365 cm⁻¹ region.

The presence of a tert-butyl group attached to the amide nitrogen can influence the exact position of the amide bands. For instance, in N-tert-butyl-2-methylpropanamide, a structurally similar compound, the Amide I band (C=O stretch) and N-H stretch are key identifiers. nih.gov

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3400 - 3250 (two bands) |

| N-H Bend | 1650 - 1580 | |

| Secondary Amide | N-H Stretch | ~3300 |

| C=O Stretch (Amide I) | 1700 - 1630 | |

| N-H Bend / C-N Stretch (Amide II) | 1570 - 1515 | |

| Alkyl (C-H) | Stretch | 2975 - 2850 |

| Bend | 1470 - 1365 |

These characteristic peaks allow for the unambiguous identification of the key functional moieties within the molecule's structure. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation Determination

The analysis of such a structure would reveal the geometry around the chiral center (the alpha-carbon), the planarity of the amide group, and the specific orientation (torsion angles) of the tert-butyl group relative to the propanamide backbone. For the DL-racemic mixture of the title compound, the crystal would be expected to crystallize in a centrosymmetric space group, containing an equal number of D and L enantiomers. semnan.ac.ir

Table 2: Representative Crystallographic Data for an Analog (N-tert-butyl-2-methylpropanamide)

| Parameter | Value |

| Chemical Formula | C₈H₁₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0378 (6) |

| b (Å) | 11.3939 (8) |

| c (Å) | 9.5390 (6) |

| β (°) | 106.133 (3) |

| Volume (ų) | 943.60 (11) |

| Z | 4 |

| Data sourced from a study on N-tert-butyl-2-methylpropanamide. nih.gov |

This data illustrates the type of precise structural parameters that would be obtained from a single crystal X-ray diffraction experiment on this compound.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The molecular structure of this compound contains multiple functional groups capable of acting as hydrogen bond donors and acceptors, which dictate its crystal packing and solid-state properties.

Hydrogen Bond Donors: The molecule possesses two N-H bonds in the primary amine group (–NH₂) and one N-H bond in the secondary amide group.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the amide group is a strong hydrogen bond acceptor. quizlet.com The nitrogen of the primary amine also has a lone pair of electrons and can act as an acceptor.

In the solid state, these groups would engage in a network of intermolecular hydrogen bonds. Based on the analysis of related structures, it is highly probable that the amide N-H of one molecule would form a hydrogen bond with the carbonyl oxygen of a neighboring molecule (N–H···O=C). nih.govnih.gov This is a common and robust interaction motif in amides, often leading to the formation of chains or tapes within the crystal lattice. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of amino acid derivatives like this compound, serving the dual purpose of purity verification and separation from related substances, including starting materials, by-products, and other analogs. The choice of method depends on the specific requirements of the analysis, such as the need for qualitative or quantitative data, and the scale of the separation. The most common methods employed are Thin-Layer Chromatography (TLC) for rapid qualitative assessment and High-Performance Liquid Chromatography (HPLC) for high-resolution separation and quantification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used, simple, and rapid technique for the qualitative analysis of amino acids and their derivatives. researchgate.net It is particularly useful for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. researchgate.net The separation in TLC is based on the differential partitioning of the analytes between a stationary phase, typically a thin layer of adsorbent material on a flat plate, and a liquid mobile phase that moves up the plate by capillary action. iitg.ac.in

Stationary Phase: For the analysis of polar compounds like amino acid amides, the most common stationary phases are silica (B1680970) gel (SiO₂) and cellulose (B213188). nih.gov Silica gel plates (Silica gel 60 F254) are standard, where the separation is primarily based on differences in polarity and the ability of the compounds to form hydrogen bonds with the silanol (B1196071) groups of the silica. nih.gov Cellulose plates offer a partition mechanism more akin to paper chromatography and can provide different selectivity. nih.gov

Mobile Phase (Eluent): The choice of mobile phase is critical for achieving good separation. For amino acids and their amides, which are polar, solvent systems are typically composed of a mixture of a moderately polar organic solvent, an acid or base to control the ionization state of the analyte, and water. A common and effective eluent for separating amino acids on silica or cellulose is a mixture of n-butanol, acetic acid, and water. acs.org A typical ratio, such as 60:15:25 (v/v/v) of n-butanol:acetic acid:water, provides a good balance of solvent strength and selectivity for these types of compounds. acs.org The butanol acts as the main organic component, water constitutes the polar part, and acetic acid ensures that the amino groups are protonated (-NH₃⁺), influencing their interaction with the stationary phase.

Detection: Since most amino acid derivatives, including this compound, are not colored and may not be UV-active, a visualization agent is required. nih.gov The most common reagent for this purpose is ninhydrin (B49086). iitg.ac.in When a TLC plate is sprayed with a ninhydrin solution (e.g., 0.2% in ethanol (B145695) or acetone) and gently heated, primary and secondary amines react to form a deep purple-colored product known as Ruhemann's purple, which is visible as distinct spots on the plate. iitg.ac.in This allows for the visualization and identification of the separated compounds.

Retardation Factor (Rf): The position of a compound on the developed chromatogram is characterized by its retardation factor (Rf), calculated as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. While specific Rf values for this compound are not extensively reported in the literature, the Rf value is a function of the compound's structure, the stationary phase, and the mobile phase composition. By comparing the Rf value of an unknown spot to that of a known standard run on the same plate, one can tentatively identify the compound. For purity assessment, the presence of multiple spots indicates the presence of impurities.

Table 1: Illustrative TLC Data for Alanine (Analog) on Silica Gel

This table presents example data for alanine, a structural precursor to the title compound, to illustrate typical results obtained from TLC analysis.

| Stationary Phase | Mobile Phase (v/v/v) | Detection Method | Analyte | Rf Value |

| Silica Gel 60 F254 | n-Butanol : Acetic Acid : Water (12:3:5) | Ninhydrin Spray | Alanine | ~0.24 |

Note: The Rf value is an example based on literature for the parent amino acid and can vary with experimental conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.net It offers higher resolution, greater sensitivity, and better reproducibility than TLC, making it the method of choice for the precise purity assessment of compounds like this compound. researchgate.net

Separation Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of amino acids and their derivatives. In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-bonded silica column), and the mobile phase is a polar aqueous/organic mixture. More polar compounds elute earlier, while less polar compounds are retained longer on the column. For highly polar or ionic compounds like amino acid amides, techniques such as ion-pair chromatography or HILIC (Hydrophilic Interaction Liquid Chromatography) may also be employed to improve retention and separation.

Mobile Phase: The mobile phase in RP-HPLC typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. Buffers (e.g., ammonium (B1175870) acetate) and pH-adjusting agents (e.g., formic acid or trifluoroacetic acid) are often added to the mobile phase to control the ionization state of the analytes and improve peak shape and selectivity. psu.edu A gradient elution, where the concentration of the organic modifier is increased over the course of the analysis, is often used to separate compounds with a wide range of polarities. For instance, a gradient might start with a low percentage of acetonitrile in water and ramp up to a high percentage to elute more strongly retained components. psu.edubldpharm.com

Derivatization and Detection: A significant challenge in the HPLC analysis of simple amino acid amides is their lack of a strong chromophore, which makes them difficult to detect using standard UV-Vis detectors. bldpharm.com To overcome this, pre-column or post-column derivatization is frequently employed. A derivatizing agent reacts with the primary amino group of the analyte to form a product with high UV absorbance or fluorescence, thereby enhancing detection sensitivity. bldpharm.com

Common derivatizing agents include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a popular method for its high sensitivity. bldpharm.com

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives that can be detected with high sensitivity. bldpharm.com

Dansyl chloride: Reacts with primary and secondary amino groups to yield highly fluorescent sulfonamide derivatives.

Following separation on the HPLC column, the derivatized analytes pass through a detector. A UV-Vis or fluorescence detector records the signal, producing a chromatogram where each peak corresponds to a different compound. The retention time (the time it takes for a compound to elute from the column) is used for qualitative identification, while the peak area is proportional to the concentration of the compound, allowing for quantitative analysis. psu.edu Mass spectrometry (LC-MS) can also be coupled with HPLC to provide definitive identification based on the mass-to-charge ratio of the eluting compounds. psu.edu

Table 2: Example HPLC Method Parameters for Analysis of Amino Acid Analogs

This table provides a representative set of HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar compounds.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (following pre-column derivatization with OPA) |

| Column Temperature | 30 °C |

Note: These are general parameters and require optimization for the specific analyte and its related impurities.

Theoretical and Computational Chemistry Studies on 2 Amino N Tert Butyl Dl Propanamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and energetic landscapes of molecules. For a compound like 2-Amino-N-tert-butyl-DL-propanamide, these methods provide insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining molecular geometries, electronic properties, and the relative energies of isomers.

A key aspect of amides like this compound is the potential for tautomerism, specifically the amide-imidol tautomerism where a proton migrates from the nitrogen to the oxygen atom. DFT calculations are instrumental in evaluating the energetic favorability of such transformations. For instance, studies on other amide-containing molecules have shown that the keto (amide) form is generally more stable than the enol (imidol) form. researchgate.net The stability can, however, be influenced by factors such as solvent effects.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G**, can be used to model the compound in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM). researchgate.net These calculations would yield the relative energies, dipole moments, and atomic charges of the different tautomers, providing a comprehensive picture of their stability.

Illustrative DFT Data for Tautomerism of this compound The following table is a hypothetical representation of data that would be generated from DFT calculations on the tautomers of this compound to illustrate the expected outcomes of such a study.

| Tautomer | Phase | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| Amide (Keto) | Gas | 0.00 | 3.5 |

| Water | 0.00 | 5.2 | |

| Imidol (Enol) | Gas | 15.8 | 2.1 |

| Water | 12.5 | 3.8 |

For higher accuracy in energetic predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are the gold standard. These methods are computationally more intensive than DFT but provide benchmark-quality energies.

Exploring the energetic landscape of this compound with these methods would involve calculating the energies of various conformers and the transition states that connect them. The explicitly correlated CCSD(T)-F12a method is particularly advantageous as it accelerates the convergence of the results with respect to the basis set size, providing highly accurate energies with manageable computational resources. Such calculations would be crucial for understanding the barriers to rotation around the single bonds in the molecule, which dictates its conformational flexibility. Studies on similar molecules, like the tert-butyl cation, have demonstrated the power of these high-level methods in determining the global energy minimum and understanding flat potential energy surfaces. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information on a static molecular level, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules and their interactions with their environment.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be employed to hypothesize its interaction with biological targets like enzymes or receptors.

The process would involve generating a 3D model of the compound and docking it into the binding site of a target protein. The docking algorithm would then explore various binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results would provide a hypothetical binding mode and an estimate of the binding affinity, guiding further experimental studies.

The presence of several rotatable single bonds in this compound suggests a complex conformational landscape. A thorough conformational analysis is necessary to identify the low-energy structures that are most likely to be populated.

This analysis would involve systematically rotating the dihedral angles of the molecule and calculating the energy of each resulting conformation using a suitable computational method. The results can be visualized as a potential energy surface (PES), which maps the energy as a function of one or more dihedral angles. The PES reveals the stable conformers as minima on the surface and the energy barriers between them as saddle points. Such analyses have been performed for alanine-rich peptides and other small molecules to understand their structural preferences. acs.orggithub.comnih.gov For instance, in a molecule with a tert-butyl group, steric hindrance plays a significant role in determining the favored conformations. nih.gov

Reaction Mechanism Studies and Kinetics

Computational chemistry is a powerful tool for elucidating the detailed steps of chemical reactions and for predicting their rates. For this compound, a relevant reaction to study would be the hydrolysis of the amide bond.

Using DFT or ab initio methods, the reaction pathway could be mapped out by locating the structures of the reactants, intermediates, transition states, and products. The calculation of the energy of the transition state relative to the reactants provides the activation energy, which is a key determinant of the reaction rate. Recent studies have employed such methods to understand competing mechanisms of peptide bond formation in aqueous solutions. nih.gov

Illustrative Kinetic Data for Hypothetical Hydrolysis of this compound This table presents hypothetical kinetic parameters for the acid-catalyzed hydrolysis of the compound, as would be determined from computational reaction mechanism studies.

| Parameter | Calculated Value | Method |

|---|---|---|

| Activation Energy (Ea) | 22.5 kcal/mol | DFT (B3LYP/6-31G) |

| Enthalpy of Activation (ΔH‡) | 21.9 kcal/mol | DFT (B3LYP/6-31G) |

| Gibbs Free Energy of Activation (ΔG‡) | 28.7 kcal/mol | DFT (B3LYP/6-31G*) |

Solvent Effects and Catalysis in Reaction Pathways

The role of solvents and catalysts is crucial in dictating the pathway and efficiency of chemical reactions. Solvents can influence reaction rates and equilibria through polarity, hydrogen bonding, and other intermolecular interactions. Catalysts provide alternative reaction pathways with lower activation energies.

Specific research into the solvent effects and catalytic processes for reactions involving this compound is not available in the current body of scientific literature. General studies on solvent effects in catalysis, for instance in the catalytic reduction of other carbonyl compounds or the alkylation of different amino acid derivatives, have been published. pnas.org These studies highlight how solvent properties can affect catalytic activity by influencing the aggregation of catalysts or the solubility of reactants. pnas.org Similarly, research exists on the base-catalyzed hydrolysis of simple amides like formamide, detailing the role of the solvent in stabilizing intermediates and transition states. researchgate.net

However, the specific interactions between this compound and various solvents, and how different catalysts might mediate its reactions, have not been computationally modeled or experimentally detailed. Therefore, no specific data tables or detailed research findings on these aspects for the title compound can be presented.

Biochemical and Pharmacological Research Applications of 2 Amino N Tert Butyl Dl Propanamide and Analogs Excluding Clinical Human Trial Data

Enzyme and Receptor Interaction Studies

Ligase Enzyme Activity Modulation (e.g., Bacilysin (B1667699) Synthetase)

Bacilysin is a dipeptide antibiotic produced by various Bacillus species, comprising an L-alanine residue at the N-terminus and the non-proteinogenic amino acid L-anticapsin at the C-terminus. nih.gov Its biosynthesis is a subject of significant research interest due to its broad-spectrum antimicrobial activity against bacteria and fungi. nih.gov The production of bacilysin is carried out through a non-ribosomal pathway, and the bac operon is responsible for its synthesis. nih.gov

The antimicrobial efficacy of bacilysin is primarily attributed to the L-anticapsin component, which, after being transported into a target cell, is cleaved from the L-alanine and inhibits glucosamine (B1671600) 6-phosphate synthase. nih.gov The enzymatic machinery responsible for ligating the L-alanine and L-anticapsin is a form of synthetase. The study of this and similar ligase systems is crucial for understanding how such dipeptide antibiotics are formed. Research into the modulation of these ligase enzymes using analogs of the constituent amino acids, such as derivatives of alanine (B10760859), can provide insights into the enzyme's substrate specificity and catalytic mechanism. These investigations are foundational for potentially developing novel antimicrobial agents or modifying existing biosynthetic pathways.

Kinase Inhibition (e.g., Aurora Kinases, Src Family Kinases)

Kinases are a critical class of enzymes that regulate a vast number of cellular processes through the phosphorylation of proteins. The Aurora kinases and Src family kinases are two such families that are central to cell cycle control and signal transduction, respectively.

Aurora Kinases are a family of serine/threonine kinases that are essential for the successful progression of mitosis. nih.gov They play key roles in processes such as centrosome maturation, mitotic spindle assembly, and chromosome segregation. nih.gov The kinase domain is highly conserved among Aurora proteins, and their activity is regulated by autophosphorylation and interactions with co-factors. nih.gov Given their crucial role in cell division, the inhibition of Aurora kinases is a significant area of research, particularly in oncology. Studies focus on identifying small molecule inhibitors that can block the kinase activity, thereby disrupting mitosis in rapidly proliferating cells. Research in this area includes in vitro kinase assays to determine the ability of compounds to prevent the phosphorylation of substrates like histone H3. nih.gov

Src Family Kinases are non-receptor protein tyrosine kinases involved in a multitude of signal transduction pathways, including those initiated by receptor tyrosine kinases, integrins, and G-protein-coupled receptors. nih.gov These kinases play pivotal roles in cell growth, differentiation, and survival. nih.govnih.gov Dysregulation of Src kinase activity has been implicated in the development of various cancers and immunological disorders. nih.gov Consequently, there is substantial effort in developing specific pharmacological inhibitors. Research has identified a "scaffolding domain" in the protein caveolin that interacts directly with Src kinases like c-Src and Fyn, inhibiting their auto-activation. nih.gov The development of small molecules, including peptide mimetics and other compounds that can interfere with Src kinase activity, is an active field of pharmacological research aimed at creating new therapeutic agents. nih.gov

Glutamate (B1630785) Transporter (EAAT2) Positive Allosteric Modulation

The Excitatory Amino Acid Transporter 2 (EAAT2), also known as GLT-1 in rodents, is the primary transporter responsible for clearing the neurotransmitter glutamate from the synaptic cleft in the central nervous system. nih.gov This function is vital for terminating glutamatergic neurotransmission and preventing excitotoxicity, a process implicated in numerous neurological disorders. nih.govresearchgate.net Instead of directly activating the transporter, positive allosteric modulators (PAMs) bind to a site distinct from the glutamate binding site to enhance the transporter's function. researchgate.net

Research has identified a series of compounds, developed from a lead compound known as GT949, that act as selective EAAT2 PAMs. nih.govacs.org These modulators were found to increase the maximum velocity (Vmax) of glutamate transport without altering the transporter's affinity for its substrate. nih.gov This mechanism suggests they enhance the glutamate translocation rate. researchgate.net In vitro studies using primary culture models of excitotoxicity have shown that enhancing EAAT2 activity through these PAMs can confer neuroprotection. nih.gov Structure-activity relationship (SAR) studies have produced a library of analogs, leading to the identification of several potent and selective EAAT2 PAMs. nih.govacs.org

Table 1: Activity of EAAT2 Positive Allosteric Modulators

| Compound | Mechanism on EAAT2 | Potency (EC50) | Selectivity Notes |

|---|---|---|---|

| GT949 | PAM | Data not specified in results | Early generation compound, selective for EAAT2. nih.govnih.gov |

| Compound 4 (DA-023) | PAM | ~1.0 µM | Selective for EAAT2; does not modulate EAAT1 or EAAT3. nih.gov |

| Compound 40 (NA-014) | PAM | ~0.5 µM | Selective for EAAT2; does not modulate EAAT1 or EAAT3. nih.gov |

| Compound 2 | PAM | EC50 = 0.6 ± 0.8 nM | Also shows PAM activity at EAAT1; inactive at EAAT3. acs.org |

Vanilloid Receptor 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat and protons. nih.gov It is predominantly located in primary sensory neurons, and its activation leads to the sensation of pain. nih.gov Therefore, antagonists of the TRPV1 receptor are promising candidates for novel analgesic agents, particularly for chronic pain and inflammatory hyperalgesia. nih.gov

Research has led to the development of potent antagonists based on a 2-phenylpropanamide (B1200545) scaffold. researchgate.net Starting from lead compounds, medicinal chemistry efforts have explored the structure-activity relationships (SAR) by modifying different regions of the molecule. nih.gov For instance, extensive investigation of the C-region of N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide led to the discovery of analogs with improved binding affinity and potent antagonism at the TRPV1 receptor. nih.gov These studies are critical for optimizing the pharmacological properties of these antagonists for potential therapeutic use.

Table 2: TRPV1 Antagonist Activity

| Compound | Binding Affinity (Ki) | Antagonist Potency (Ki(ant)) | Notes |

|---|---|---|---|

| Compound 3 | 40.2 nM | 9.0 nM | Lead propanamide antagonist. nih.gov |

| Compound 50 | 21.5 nM | Data not specified in results | Showed twofold more potent binding affinity than compound 3. nih.gov |

| Compound 54 | Data not specified in results | 8.0 nM | Exhibited potent antagonism comparable to compound 3. nih.gov |

| Compound 49S | 0.2 nM | 6.3 nM (IC50) | Significantly more potent than parent compounds. researchgate.net |

Toll-Like Receptor 7/8 (TLR7/8) Antagonism

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. TLR7 and TLR8 recognize single-stranded RNA from viruses and endogenous sources. nih.gov Aberrant activation of TLR7 has been implicated in the pathogenesis of several autoimmune diseases, such as systemic lupus erythematosus (SLE), making it a key therapeutic target. nih.gov The development of specific TLR7 antagonists is an important goal for treating these conditions. nih.gov

Research in this area has focused on modifying known TLR7 agonists to convert them into antagonists. Through this strategy, a series of potent and selective TLR7-specific antagonists have been developed. nih.gov Structural studies using cryo-electron microscopy have revealed that these antagonists work by stabilizing an open, inactive conformation of the TLR7 dimer, preventing the conformational changes required for signaling. nih.gov This research provides a structural basis for TLR7 antagonism and has produced compounds with nanomolar inhibitory concentrations that show high selectivity for TLR7 over the closely related TLR8 and TLR9. nih.gov

Cholesterol Ester Transfer Protein (CETP) Inhibition

Cholesteryl Ester Transfer Protein (CETP) is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing particles like low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). nih.gov Inhibition of CETP is a pharmacological strategy aimed at raising HDL cholesterol levels, which was hypothesized to reduce the risk of atherosclerotic cardiovascular disease. nih.govnih.gov

Several small-molecule CETP inhibitors, such as torcetrapib (B1681342) and evacetrapib, have been studied extensively in preclinical research. nih.gov These inhibitors bind within a central tunnel of the CETP molecule, trapping it in a conformation that prevents lipid transfer. nih.gov While these compounds effectively increase HDL-C levels, their clinical development has been challenging. nih.govnih.gov Research has shown that CETP inhibition can lead to the formation of distinct HDL subspecies, and not all increases in HDL are necessarily beneficial. nih.gov Ongoing research continues to explore the complex effects of CETP inhibition on lipoprotein metabolism and cardiovascular risk. nih.gov

Cholinesterase Enzyme Inhibition

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases. nih.govnih.gov Research has explored various classes of inhibitors, including analogs of 2-Amino-N-tert-butyl-DL-propanamide.

Salicylanilides, which are 2-hydroxy-N-phenylbenzamides, and their phosphorus-based esters have been synthesized and evaluated for their ability to inhibit AChE and BChE. nih.gov Generally, these benzamide (B126) derivatives show moderate inhibition of AChE, with IC50 values often in the micromolar range, and are typically more effective against AChE than BChE. nih.gov However, the introduction of a phosphorus-based ester group can significantly enhance the inhibitory activity against BChE. For example, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite (B83602) was identified as a potent and selective BChE inhibitor with an IC50 value of 2.4 µM. nih.gov

Carbamates represent another important class of cholinesterase inhibitors. nih.govmdpi.com Studies on O-aromatic N,N-disubstituted carbamates and thiocarbamates revealed weak to moderate inhibition of both cholinesterases, with IC50 values ranging from 1.60 to 311.0 µM. mdpi.com Many of these compounds showed greater potency against BChE. Notably, 2-(phenylcarbamoyl)phenyl diphenylcarbamate was found to be a highly effective BChE inhibitor with an IC50 of 1.60 µM. mdpi.com The inhibitory mechanism of some carbamate (B1207046) derivatives may involve non-covalent interactions at the peripheral anionic sites of the enzymes. mdpi.com

The selectivity of inhibitors between AChE and BChE is often governed by specific amino acid residues within the enzyme's active site. For instance, the difference in the size of the choline-binding site between AChE and BChE is critical for the selective binding of certain carbamates like bambuterol. nih.gov

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Salicylanilides (Benzamides) | AChE | 33.1 - 85.8 | nih.gov |

| Salicylanilides (Benzamides) | BChE | 53.5 - 228.4 | nih.gov |

| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | BChE | 2.4 | nih.gov |

| O-Aromatic (Thio)carbamates | AChE & BChE | 1.60 - 311.0 | mdpi.com |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | mdpi.com |

In Vitro Biological Activity Profiling

Antimicrobial Efficacy (Antibacterial and Antifungal Investigations)

Derivatives and analogs of this compound have demonstrated notable antimicrobial properties. The amino acid scaffold is a crucial feature for the antimicrobial activity of many compounds, as they can act as structural analogs of intermediates in microbial biosynthetic pathways. nih.gov

Synthetic 1,3-bis(aryloxy)propan-2-amines have shown activity against Gram-positive bacteria, including Streptococcus pyogenes, Enterococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MIC) in the range of 2.5–10 μg/ml (5.99–28.58 μM). nih.gov The amino group in these structures is critical for their antibacterial effect. nih.gov

Similarly, a series of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives exhibited significant antibacterial and antifungal effects. usmf.md For example, one compound showed potent activity against S. aureus with a MIC of 0.78 μg/mL and against C. albicans with a MIC of 1.56 μg/mL. usmf.md These compounds were also found to inhibit biofilm formation by various microbial strains. usmf.md

The inhibition of bacterial enoyl-acyl carrier protein reductase (ENR) is a key mechanism of action for some antimicrobial compounds. nih.gov Thiopyridine derivatives that inhibit ENR also show efficacy against the growth of Staphylococcus aureus and Bacillus subtilis with MICs ranging from 1 to 64 μg/ml. nih.gov This antibacterial activity is directly linked to the inhibition of fatty acid biosynthesis. nih.gov

| Compound Class | Organism | MIC | Reference |

| 1,3-bis(aryloxy)propan-2-amines | Gram-positive bacteria | 2.5–10 μg/ml | nih.gov |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | S. aureus | 0.78 μg/mL | usmf.md |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | C. albicans | 1.56 μg/mL | usmf.md |

| Thiopyridines | S. aureus, B. subtilis | 1 - 64 μg/ml | nih.gov |

Antiseizure Activity in Preclinical Models

Several propanamide derivatives have been identified as having potent antiseizure properties in various preclinical models. nih.govnih.gov Research has focused on developing succinimides and related compounds that act on the central nervous system. nih.gov

One area of investigation involves modulators of the excitatory amino acid transporter-2 (EAAT2), which is responsible for the majority of glutamate uptake in the brain. nih.gov Dysregulation of glutamate uptake can lead to excitotoxicity and seizures. A novel, orally bioavailable EAAT2 modulator, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has demonstrated robust antiseizure effects in multiple animal models. nih.govacs.org

In preclinical studies using mice, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides have shown significant protection in the maximal electroshock seizure (MES), subcutaneous pentylenetetrazol seizure (scPTZ), and 6 Hz seizure models. nih.govacs.org These compounds exhibited a broader spectrum of protection and, in some cases, greater potency compared to established antiseizure drugs like ethosuximide (B1671622) and valproic acid. nih.gov The R-enantiomers of these propanamides generally showed more beneficial antiseizure protection compared to the S-enantiomers and the racemic mixtures. acs.org

Another line of research has explored functionalized DL-amino acid derivatives. nih.gov Structural analogs of N-acetyl-DL-alanine N-benzylamide were evaluated, with several compounds showing potent anticonvulsant activity in the MES test, comparable to phenobarbital. nih.gov

Antithrombotic and Antiplatelet Aggregation Properties

A series of novel 2-aminobenzamide (B116534) derivatives have been synthesized and screened for their in vivo antithrombotic activity. nih.gov In animal models, some of these compounds demonstrated significant antithrombotic effects. One of the most promising compounds, 8g, showed a protective effect of 48% against thrombosis, which is comparable to the 50% protection offered by warfarin (B611796) under similar conditions. nih.gov A key advantage of this compound was that it did not significantly increase prothrombin time, suggesting a different mechanism of action from warfarin and potentially a lower bleeding risk. nih.gov

Derivatives of 4-amino-substituted 5-oxoproline, including amides and peptides, have also been investigated for their antithrombotic and antiplatelet properties. nih.gov In vitro studies showed that amides with a morpholine (B109124) substituent and peptides containing (S)-phenylalanine effectively inhibited ADP-induced platelet aggregation, with activity comparable to aspirin. nih.gov In vivo studies in models of arterial and venous thrombosis confirmed the antithrombotic activity of these compounds. The most effective compound in this series was (2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine, which significantly slowed thrombus formation without affecting plasma hemostasis parameters. nih.gov

| Compound | Activity | Observation | Reference |

| Compound 8g (2-aminobenzamide derivative) | Antithrombotic | 48% protection, no significant increase in prothrombin time | nih.gov |

| 4-Amino-5-oxoproline amides and peptides | Antiplatelet | Inhibition of ADP-induced platelet aggregation comparable to aspirin | nih.gov |

| (2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine | Antithrombotic | Slowed thrombus formation in arterial and venous thrombosis models | nih.gov |

Antitumor and Antiproliferative Effects

Analogs of this compound, particularly aminobenzamide derivatives, have been explored for their potential as antitumor agents.

One area of focus has been the development of histone deacetylase (HDAC) inhibitors, as these enzymes are involved in the regulation of gene expression and are a target for cancer therapy. nih.gov A series of 5-(thiophen-2-yl)-substituted 2-aminobenzamide derivatives were synthesized as orally bioavailable HDAC inhibitors. nih.gov One compound from this series, 8b, which has a 4-ethyl-2,3-dioxopiperazine-1-carboxamide (B13802751) group, showed promising inhibitory activity against the HCT116 colon cancer cell line and HDAC1/2. nih.gov In xenograft models in nude mice, this compound reduced tumor volume at a rate comparable to the established HDAC inhibitor MS-275, but without inducing the weight loss observed with MS-275. nih.gov

Another approach involves the design of 2-amino-1,4-naphthoquinone-benzamide derivatives as inducers of apoptosis in cancer cells. nih.gov These compounds were evaluated for their cytotoxic activity against several cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). nih.gov Many of the synthesized compounds were more potent than the standard chemotherapeutic agent cisplatin (B142131) against the MDA-MB-231 and HT-29 cell lines. nih.gov Compound 5e, an aniline (B41778) derivative, was particularly potent against all three cell lines. nih.gov Further studies confirmed that these compounds induce apoptosis, as evidenced by changes in nuclear morphology. nih.gov

Additionally, 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives have been identified as potent and selective inhibitors of PKMYT1, a kinase that represents a synthetic lethal target in CCNE1-amplified breast cancer. nih.gov The representative compound 8ma effectively suppressed the proliferation of a CCNE1-amplified breast cancer cell line. nih.gov

Modulation of Integrated Stress Response (ISR)

The Integrated Stress Response (ISR) is a crucial cellular signaling network that enables cells to respond to various stress conditions, such as amino acid deprivation, viral infection, and endoplasmic reticulum (ER) stress. nih.govmdpi.com Activation of the ISR leads to a global reduction in protein synthesis while selectively promoting the translation of genes that help restore cellular homeostasis. nih.govnih.gov The central event in the ISR is the phosphorylation of the alpha subunit of the eukaryotic translation initiation factor 2 (eIF2α). nih.govfrontiersin.org This phosphorylation is carried out by one of four stress-sensing kinases: GCN2, PERK, PKR, and HRI. mdpi.comfrontiersin.org

Research into compounds like this compound and its analogs is often grounded in their structural similarity to amino acids, suggesting a potential role in modulating pathways sensitive to amino acid levels, such as the GCN2-mediated arm of the ISR. The GCN2 kinase is specifically activated by the accumulation of uncharged tRNAs, a direct signal of amino acid starvation. mdpi.com By interacting with components of amino acid sensing or transport, amino acid amide analogs can potentially trigger or modulate the ISR, influencing downstream events like ATF4 expression and the subsequent metabolic and survival responses of the cell. researchgate.net While direct modulation of the ISR by this compound is a subject of ongoing investigation, the pathway represents a key target for such amino acid derivatives.

Structure-Activity Relationship (SAR) Elucidation

The biological activity of this compound and its analogs is intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) studies are vital for understanding how specific molecular features influence their pharmacological effects, guiding the development of more potent and selective compounds.

Identification of Pharmacophoric Elements and Key Structural Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the class of amino propanamides, key pharmacophoric elements generally include:

The α-Amino Group: This group is often crucial for molecular recognition, particularly for transport into the cell via amino acid transporters and for interaction with the target protein's binding site.

The Amide Bond: The planarity and hydrogen bonding capabilities of the amide group are critical for establishing stable interactions within a protein's active site.

The N-substituent: The nature of the substituent on the amide nitrogen—in this case, a tert-butyl group—significantly impacts the compound's properties. The bulky tert-butyl group can influence solubility, membrane permeability, and steric fit within a binding pocket. It can also confer metabolic stability by hindering enzymatic cleavage of the amide bond.

The α-Carbon Stereocenter: The three-dimensional arrangement of substituents around the chiral α-carbon is a critical determinant of biological activity.

SAR studies on related molecules, such as ceramide analogs which also feature a propanamide backbone, have demonstrated that specific functional groups are critical for activity. For instance, the presence of an imine group in certain serinamide (B1267486) analogs was found to be essential for their anti-viability effects in cancer cells. nih.gov This highlights the importance of identifying and optimizing such key functional groups in the design of novel bioactive propanamides.

Influence of Stereochemistry on Biological Potency

Chirality plays a pivotal role in pharmacology, as the different enantiomers of a chiral drug can exhibit vastly different biological activities, metabolic fates, and toxicities. researchgate.net Biological systems, being inherently chiral, often show a strong preference for one stereoisomer over another. This stereoselectivity can arise from differences in binding affinity to target proteins or from stereospecific transport across cell membranes. nih.govnih.gov

For amino acid derivatives like this compound, the stereochemistry at the α-carbon is of paramount importance. The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-isomers.

Research on other chiral compounds has consistently shown that biological potency often resides in a single enantiomer. For example, in a study of 3-Br-acivicin isomers, only those with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity. nih.gov This difference was attributed to stereoselective uptake by L-amino acid transport systems. nih.gov This principle suggests that the biological effects of this compound could be enhanced by separating the racemate and testing the pure L- and D-enantiomers individually.

The following table illustrates the impact of stereochemistry on the biological activity of hypothetical propanamide analogs, based on common findings in the literature where one enantiomer is significantly more active.

| Compound/Isomer | Target | Biological Activity (IC₅₀) | Relative Potency |

| Racemic (DL) Analog | Enzyme X | 20 µM | 1 |

| L-Isomer | Enzyme X | 2 µM | 10x |

| D-Isomer | Enzyme X | > 100 µM | < 0.2x |

This table is illustrative, based on general principles of stereochemistry in pharmacology, to demonstrate the potential differences in potency between isomers.

Design Principles for Novel Bioactive Analogs

The insights gained from SAR and stereochemical studies form the foundation for designing new, improved analogs. The primary goals are typically to enhance potency, increase selectivity, and optimize pharmacokinetic properties.

Key design principles for novel analogs of this compound include:

Stereochemical Optimization: The first step is often to resolve the racemic mixture and evaluate the pure enantiomers. Future synthesis would then focus on the more active isomer (e.g., the L-isomer if it mimics natural amino acids for transport and target binding), a strategy known as chiral switching. researchgate.net

Modification of the N-substituent: The tert-butyl group can be replaced with other alkyl or aryl groups to probe the size and electronic requirements of the binding site. This can modulate lipophilicity, which affects membrane permeability and plasma protein binding.

Substitution on the Propanamide Backbone: Introducing substituents on the carbon backbone can influence the conformation of the molecule and provide additional interaction points with the target.

Bioisosteric Replacement: Key functional groups, like the amide bond, can be replaced with bioisosteres (e.g., reverse amides, sulfonamides, or stable ketone derivatives) to improve metabolic stability or alter hydrogen bonding patterns.

The table below outlines a hypothetical design strategy based on these principles, showing how systematic modifications could be explored to improve activity.

| Analog | Modification from Parent Compound | Design Rationale | Predicted Outcome |

| Analog A | L-enantiomer only | Exploit stereoselectivity of target/transporter | Increased Potency |

| Analog B | Replace tert-butyl with a cyclopropyl (B3062369) group | Explore steric tolerance of binding pocket | Altered Selectivity/Potency |

| Analog C | Replace tert-butyl with a phenyl group | Introduce potential for pi-stacking interactions | Increased Binding Affinity |

| Analog D | Introduce a hydroxyl group on the backbone | Add a hydrogen bond donor/acceptor | Improved Potency/Solubility |

By systematically applying these principles, researchers can navigate the chemical space around the lead compound, this compound, to develop novel analogs with superior pharmacological profiles for further preclinical investigation.

Future Directions and Emerging Research Avenues for Propanamide Chemistry

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of N-substituted amino amides is a cornerstone of medicinal and materials chemistry. Future efforts are increasingly focused on developing methods that are not only efficient but also environmentally benign.

Key Research Thrusts:

Catalytic Amide Bond Formation: Traditional methods for creating amide bonds, central to the synthesis of compounds like 2-Amino-N-tert-butyl-DL-propanamide, often require harsh conditions and stoichiometric activating agents. A significant area of future research is the development of novel catalytic systems. For example, zinc-catalyzed alcoholysis of activated primary amides represents a mild, two-step transformation to esters, which can then be converted to other amides. acs.orgresearchgate.net This biomimetic approach, mimicking metallo-exopeptidases, avoids harsh reagents and offers a more sustainable pathway. acs.orgresearchgate.net

Flow Chemistry and Automation: The use of continuous flow reactors is set to revolutionize the synthesis of propanamide derivatives. Flow chemistry allows for precise control over reaction parameters, enhanced safety, and easier scalability. This technology can be particularly advantageous for multi-step syntheses, potentially enabling the streamlined production of complex molecules with high purity.

Biocatalysis: The use of enzymes, or "biocatalysts," in synthesis is a rapidly growing field. Enzymes like amidases, which can hydrolyze a wide variety of amides, could be engineered to catalyze the formation of specific N-substituted propanamides under mild, aqueous conditions. benthamdirect.com This approach offers unparalleled stereoselectivity and reduces the reliance on traditional organic solvents.

A patent describes a process for synthesizing (±)2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride from 1-(2,5-dimethoxyphenyl)-2-bromoethanone. google.com This multi-step synthesis involves reacting the starting material with hexamine in a tetrahydrofuran-water solvent system, followed by acylation and selective reduction. google.com Such complex, multi-step syntheses are prime candidates for optimization using flow chemistry or biocatalytic methods to improve yield and sustainability.

Exploration of Undiscovered Biochemical Roles and Pharmacological Targets

While the primary amino acid amides are fundamental to biochemistry, the specific roles of their N-substituted derivatives are less understood. Future research will likely uncover novel biological functions and therapeutic targets for this class of compounds.

Potential Areas of Investigation:

Neuromodulatory Activity: Many small, lipid-derived amides, known as fatty acid amides, act as signaling molecules in the nervous system. oatext.com Given its structure, which combines an amino acid with a bulky alkyl group, this compound and related compounds could potentially interact with neurological receptors or enzymes, such as fatty acid amide hydrolase (FAAH), which is a target for therapeutic intervention. oatext.com

Metabolic Regulation: Propanamide compounds have been investigated for their potential to treat diseases related to insulin (B600854) resistance, such as type 2 diabetes. google.com A patent application describes propanamide derivatives that can increase glucose consumption in insulin-resistant cells, suggesting a role in modulating energy metabolism. google.com The mechanism may involve the activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of gene expression in energy metabolism and cell differentiation. google.com

Enzyme Inhibition: The amide bond is a common feature in enzyme inhibitors. Derivatives of 2-aminopropanamide (B1330713) could be designed to target specific enzymes. For example, propanamide-sulfonamide drug conjugates have been synthesized and shown to act as dual inhibitors of urease and cyclooxygenase-2 (COX-2), enzymes implicated in ulcers and inflammation, respectively. nih.gov

The following table summarizes potential pharmacological targets for propanamide derivatives:

| Potential Target Class | Example | Therapeutic Area |

| Neurological Receptors | Cannabinoid Receptors | Pain, Anxiety |

| Metabolic Enzymes | Peroxisome Proliferator-Activated Receptor (PPAR) | Diabetes, Obesity |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation, Pain |

| Hydrolases | Urease, Fatty Acid Amide Hydrolase (FAAH) | Ulcers, Inflammation |

Integration of Advanced Computational Approaches for Rational Design and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For propanamide chemistry, these approaches can accelerate the discovery of new compounds with desired properties.

Computational Strategies:

Molecular Docking and Virtual Screening: These techniques allow researchers to computationally screen large libraries of virtual compounds, including novel propanamide derivatives, for their potential to bind to a specific biological target. This can identify promising candidates for synthesis and experimental testing, saving significant time and resources. For instance, molecular docking has been used to predict the binding modes of propanamide-based inhibitors with urease and COX-2 receptors. nih.gov

Quantum Mechanics and Molecular Dynamics: Quantum mechanics calculations can provide detailed insights into the electronic structure and reactivity of molecules like this compound. nih.govnih.govfrontiersin.org This information is crucial for understanding reaction mechanisms and designing more efficient syntheses. Molecular dynamics simulations can model the behavior of these molecules over time, predicting their conformational preferences and interactions with biological macromolecules. nih.gov

Predictive Modeling of Physicochemical Properties: Computational models can predict properties such as solubility, stability, and membrane permeability. This is particularly important for drug development, where these properties are critical for a compound's efficacy. Studies have used computational methods to determine the gas-phase acidities and structures of common amino acid amides, which are important models for residues in peptides and proteins. nih.gov

Potential in Proteomics Research and Related Biochemical Applications

The unique chemical properties of amino acid derivatives make them valuable tools for studying proteins and their functions, a field known as proteomics.

Emerging Applications:

Chemical Probes: N-substituted propanamides can be modified to create chemical probes for "binding-based proteomic profiling". oatext.com These probes can be used to identify and isolate proteins that bind to a specific class of small molecules, helping to elucidate their biological functions. oatext.com For example, a probe based on a fatty acid amide could be used to "fish out" its binding partners from a complex cellular lysate. oatext.com

Modified Amino Acids for Peptide Synthesis: The incorporation of non-natural amino acid amides into peptides can confer novel properties, such as increased stability against enzymatic degradation or altered biological activity. The synthesis of N-acetyl-amino acid-N-tert-butylamide derivatives for all 20 natural amino acids provides a toolkit of building blocks for this purpose. nih.gov

Mass Spectrometry Tags: The tert-butyl group in this compound could serve as a useful tag in mass spectrometry-based proteomics. Its specific mass and fragmentation pattern could aid in the identification and quantification of labeled peptides or proteins. Proteomic analysis has been used to determine the position and quantify photo-crosslinkable methacrylamide (B166291) groups in biomaterials, demonstrating the power of this approach for characterizing modified proteins. nih.gov

Applications in Medicinal Chemistry Beyond Current Scope

The versatility of the propanamide scaffold suggests that its applications in medicinal chemistry are far from exhausted. Future research is likely to expand into new therapeutic areas.

Future Therapeutic Frontiers:

Antimicrobial Agents: The development of new antimicrobial agents is a global health priority. The 2-aminobenzamide (B116534) scaffold has been used to generate derivatives with significant antimicrobial and antifungal activity. mdpi.com Similarly, the 2-aminopyrimidine (B69317) scaffold is found in numerous drugs with a wide range of activities, including anticancer and antimicrobial effects. mdpi.com This suggests that propanamide derivatives could be promising starting points for the development of new antibiotics.

Anticancer Agents: Many classes of amino acid derivatives have been explored for their potential as anticancer drugs. For example, 2-aminopropyl benzopyran derivatives have shown promise against triple-negative breast cancer cell lines. rsc.org The 2-aminoimidazole skeleton, another related structure, is a common building block in the design of small molecule drugs for various targets. nih.gov

Targeted Drug Delivery: The propanamide structure could be incorporated into larger molecules as a linker or a targeting moiety. For example, it could be attached to a known drug to improve its solubility or to a targeting ligand that directs the drug to specific cells or tissues, thereby reducing side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-Amino-N-tert-butyl-DL-propanamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves amidation of a propanamide precursor with tert-butylamine under anhydrous conditions. Catalysts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimide-based coupling agents can enhance reaction efficiency . Optimization requires monitoring via HPLC (using acetonitrile/TFA gradients) to assess intermediates and final product purity. Temperature control (0–25°C) and stoichiometric ratios (e.g., 1.2:1 amine:acid) are critical to minimize racemization .

Q. How can the stereochemical configuration of this compound be confirmed, and what analytical techniques are most reliable?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) using hexane/ethanol mobile phases can resolve DL enantiomers. Complementary techniques like polarimetry and circular dichroism (CD) spectroscopy validate optical activity. NMR analysis (e.g., and ) of diastereomeric derivatives formed with chiral derivatizing agents (e.g., Mosher’s acid chloride) provides additional stereochemical confirmation .

Q. What are the key challenges in characterizing the thermal stability of this compound, and how can they be addressed?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen atmosphere reveals decomposition onset temperatures. Differential scanning calorimetry (DSC) identifies phase transitions and melting points. To prevent degradation during analysis, use low heating rates (e.g., 5°C/min) and inert gas purging. Cross-validate results with accelerated stability studies (40°C/75% RH for 4 weeks) to assess practical storage conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across different solvent systems?

- Methodological Answer : Systematic solubility studies using shake-flask methods with HPLC quantification are recommended. Solvent polarity (e.g., logP calculations) and hydrogen-bonding capacity (Hildebrand parameters) should be correlated with experimental data. Conflicting results may arise from impurities or polymorphic forms; thus, purity verification via -NMR and X-ray crystallography is essential .

Q. What strategies are effective for enantiomeric separation of this compound on a preparative scale?

- Methodological Answer : Preparative chiral chromatography with simulated moving bed (SMB) technology enables high-throughput separation. Alternatively, enzymatic resolution using lipases or acylases (e.g., Candida antarctica Lipase B) in biphasic systems selectively modifies one enantiomer. Kinetic resolution parameters (e.g., enantiomeric excess vs. conversion) must be modeled to optimize yield and purity .

Q. How can computational modeling predict the metabolic pathways of this compound in biological systems?

- Methodological Answer : Density functional theory (DFT) calculations predict reactive sites for oxidation or hydrolysis. Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) identifies potential metabolites. In vitro assays using liver microsomes and LC-MS/MS analysis validate predictions. Cross-referencing with databases like PubChem (CID 84552 for analogous tert-butylamines) enhances pathway accuracy .

Q. What experimental designs mitigate racemization during derivatization of this compound for spectroscopic analysis?

- Methodological Answer : Use mild derivatization conditions (e.g., low temperatures, pH 7–8 buffers) with non-enolizable reagents. For example, 9-fluorenylmethyl chloroformate (FMOC-Cl) minimizes racemization. Monitor reaction progress via real-time -NMR if fluorine-containing reagents are employed. Racemization rates can be quantified using chiral HPLC before and after derivatization .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer : Reproduce experiments under standardized conditions (solvent, temperature, catalyst loading). Use enantiomeric excess (ee) as a primary metric, validated by multiple analytical methods (e.g., HPLC, NMR with chiral shift reagents). Investigate ligand-metal coordination via X-ray crystallography or EXAFS to identify structural factors influencing activity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.